(4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione
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Overview
Description
(4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Mechanism of Action
The exact mechanism of action of (4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione is not fully understood. However, studies have shown that it may exert its biological activities by inhibiting certain enzymes or signaling pathways.
Biochemical and physiological effects:
Studies have shown that (4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antiviral activity. However, more research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using (4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione in lab experiments is its potential to exhibit biological activities that can be useful in various fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
For research on (4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione include exploring its potential as a therapeutic agent for cancer, viral infections, and inflammatory diseases. Additionally, its potential as a herbicide and in the synthesis of new materials can also be further studied. More research is also needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of (4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione involves the reaction between 3-(4-chlorophenoxy)propyl bromide and 3-ethoxy-4-hydroxybenzaldehyde in the presence of potassium carbonate. The resulting product is then reacted with 1-phenyl-3-methyl-5-pyrazolone to obtain the final product.
Scientific Research Applications
(4E)-4-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. In agriculture, it has been studied for its potential use as a herbicide. In materials science, it has been explored for its potential use in the synthesis of new materials.
properties
Molecular Formula |
C27H24BrClN2O5 |
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Molecular Weight |
571.8 g/mol |
IUPAC Name |
(4E)-4-[[3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C27H24BrClN2O5/c1-2-34-24-17-18(15-22-26(32)30-31(27(22)33)20-7-4-3-5-8-20)16-23(28)25(24)36-14-6-13-35-21-11-9-19(29)10-12-21/h3-5,7-12,15-17H,2,6,13-14H2,1H3,(H,30,32)/b22-15+ |
InChI Key |
VCTBCYQAXVNCCP-PXLXIMEGSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCCOC4=CC=C(C=C4)Cl |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCCOC4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCCOC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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